molecular formula C11H16N2O2S B2657580 1-(Propylsulfonyl)indolin-5-amine CAS No. 927996-84-7

1-(Propylsulfonyl)indolin-5-amine

Cat. No. B2657580
CAS RN: 927996-84-7
M. Wt: 240.32
InChI Key: PWPSHSXVJQDFDU-UHFFFAOYSA-N
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Description

“1-(Propylsulfonyl)indolin-5-amine” is a chemical compound with the molecular formula C11H16N2O2S and a molecular weight of 240.32 . It is also known by the synonym "1H-Indol-5-amine, 2,3-dihydro-1-(propylsulfonyl)-" .


Molecular Structure Analysis

The molecular structure of “1-(Propylsulfonyl)indolin-5-amine” consists of an indole ring attached to a propylsulfonyl group . Indole is an important heterocyclic system that provides the skeleton to many biologically significant compounds .


Physical And Chemical Properties Analysis

“1-(Propylsulfonyl)indolin-5-amine” has a molecular weight of 240.32 . Amines of low molar mass are quite soluble in water . The physical properties of amines can be influenced by their ability to engage in hydrogen bonding with water .

Scientific Research Applications

Novel Ligands for Serotonin Receptors

Compounds structurally related to 1-(Propylsulfonyl)indolin-5-amine have been explored for their binding affinities to serotonin receptors, such as the 5-HT6 receptor. For instance, 1-aminoethyl-3-arylsulfonyl-1H-indoles and their derivatives have been identified as ligands with modest to enhanced activity, acting as either agonists or antagonists depending on their structural modifications (Elokdah et al., 2007). This suggests potential applications of 1-(Propylsulfonyl)indolin-5-amine in developing new therapeutic agents targeting serotonin receptors.

Chemical Synthesis and Functionalization

Research has also focused on the synthesis and functionalization of indole and indoline derivatives, which share a core structure with 1-(Propylsulfonyl)indolin-5-amine. For example, the preparation of 3-diazoindolin-2-imines from indoles and sulfonylazides through cascade reactions has been documented, demonstrating a method for constructing 2-aminoindoles and imidazo[4,5-b]indoles (Sheng et al., 2014). Such methodologies could be applicable for generating diverse derivatives of 1-(Propylsulfonyl)indolin-5-amine for various research and development purposes.

Molecular Structures and DFT Calculations

The study of molecular structures and Density Functional Theory (DFT) calculations of derivatives similar to 1-(Propylsulfonyl)indolin-5-amine can provide insights into their electronic properties and potential reactivity. For instance, new derivatives of 1-(phenylsulfonyl)indole have been synthesized, and their structures determined by X-ray crystallography, complemented by DFT and molecular orbital calculations (Mannes et al., 2017). Such studies are critical for understanding the chemical behavior and designing functional materials based on 1-(Propylsulfonyl)indolin-5-amine.

Future Directions

While specific future directions for “1-(Propylsulfonyl)indolin-5-amine” were not found in the search results, indole derivatives have been the subject of ongoing research due to their diverse biological activities . The development of new synthetic procedures for indole derivatives is an active research field .

properties

IUPAC Name

1-propylsulfonyl-2,3-dihydroindol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-2-7-16(14,15)13-6-5-9-8-10(12)3-4-11(9)13/h3-4,8H,2,5-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPSHSXVJQDFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C1C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Propylsulfonyl)indolin-5-amine

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